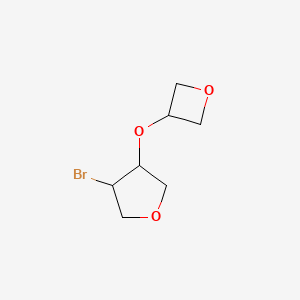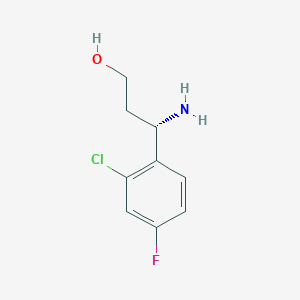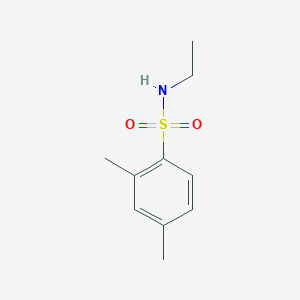
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is a chemical compound that features both an azepane ring and a thiazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the formation of the azepane and thiazole rings followed by their coupling. Common synthetic routes may include:
Formation of Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Thiazole Ring: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the azepane and thiazole rings under suitable conditions, possibly using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent due to the presence of azepane and thiazole rings, which are common in bioactive compounds.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one would depend on its specific biological activity. Generally, compounds with azepane and thiazole rings may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Azepan-2-yl)-1-(1,3-oxazol-5-yl)ethan-1-one: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(Azepan-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to the combination of the azepane and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c14-10(11-7-12-8-15-11)6-9-4-2-1-3-5-13-9/h7-9,13H,1-6H2 |
InChI Key |
LKLWXMCZKHUMBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13070178.png)

![[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)








